molecular formula C30H31F3N4O5 B12723898 Pmw8nvd3T6 CAS No. 225938-39-6

Pmw8nvd3T6

Cat. No.: B12723898
CAS No.: 225938-39-6
M. Wt: 584.6 g/mol
InChI Key: ZPGBSZFISMYJFY-SNYZSRNZSA-N
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Description

Systematic IUPAC Name and Stereochemical Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3 S)-3-[(4-{[4-chloro-6-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3,5-triazin-2-yl]amino}phenyl)carbamoyl]-2,2-dimethylpropanoic acid trifluoroacetate . This nomenclature reflects the compound’s core structure, which includes a triazine ring substituted with chloro and imidazopyridine groups, a carbamoylphenyl linker, and a trifluoroacetic acid counterion.

The stereochemistry of this compound is explicitly defined at the C3 position of the propanoic acid moiety, which exhibits an S configuration. This absolute stereochemical designation is critical for its biological activity, as enantiomeric forms would display distinct binding affinities.

Synonyms and Alternative Identifiers

This compound is recognized by multiple identifiers across chemical databases (Table 1).

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value Source
Preferred Chemical Name GGTI-2151 NCATS Inxight Drugs
CAS Registry Number 225938-39-6 PubChem
UNII Code This compound NCATS Inxight Drugs
Related Free Base XH72H96MUZ NCATS Inxight Drugs

These identifiers facilitate cross-referencing in pharmacological literature and regulatory documentation.

Molecular Formula and Structural Isomerism

The molecular formula of this compound varies depending on its salt form:

  • Free base : C~28~H~30~N~4~O~3~
  • Trifluoroacetate salt : C~28~H~30~N~4~O~3~·C~2~HF~3~O~2~

The compound’s structure (Figure 1) features a triazine-imidazopyridine core connected to a chiral propanoic acid derivative. Key functional groups include:

  • A chloro-substituted triazine ring.
  • An imidazo[1,2-a]pyridine heterocycle.
  • A carbamoylphenyl linker.
  • A trifluoroacetate counterion in the salt form.

Structural Isomerism :
this compound exhibits limited structural isomerism due to its rigid aromatic systems. However, the chiral center at C3 introduces enantiomerism. The S enantiomer is the biologically active form, while the R enantiomer lacks inhibitory potency. Geometric isomerism is absent due to the lack of double bonds with restricted rotation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

225938-39-6

Molecular Formula

C30H31F3N4O5

Molecular Weight

584.6 g/mol

IUPAC Name

(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H30N4O3.C2HF3O2/c1-18(2)12-26(28(34)35)32-27(33)24-11-10-19(14-29-15-21-16-30-17-31-21)13-25(24)23-9-5-7-20-6-3-4-8-22(20)23;3-2(4,5)1(6)7/h3-11,13,16-18,26,29H,12,14-15H2,1-2H3,(H,30,31)(H,32,33)(H,34,35);(H,6,7)/t26-;/m0./s1

InChI Key

ZPGBSZFISMYJFY-SNYZSRNZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)CNCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)CNCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Pmw8nvd3T6 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Pmw8nvd3T6 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Pmw8nvd3T6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of Pmw8nvd3T6 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pmw8nvd3T6 include other synthetic organic molecules with comparable structures and functional groups. Examples include:

    GGTI-2147: Another geranylgeranyltransferase inhibitor with a similar structure.

    GGTI-2166: A related compound with slight modifications in its chemical structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to interact with particular molecular targets. Its distinct chemical structure allows it to exhibit unique properties and activities that differentiate it from other similar compounds.

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying Pmw8nvd3T6 using structured frameworks like PICOT?

  • Methodological Answer : Use the PICOT framework to define:

  • Population/Problem : The biological system or condition affected by Pmw8nvd3T5.
  • Intervention : Specific dosages or administration methods of this compound.
  • Comparison : Existing compounds or control groups.
  • Outcome : Measurable effects (e.g., toxicity, efficacy).
  • Timeframe : Duration of the study.
    Example: "In in vitro cancer models (P), how does this compound at 10µM (I) compare to cisplatin (C) in reducing tumor cell viability (O) over 72 hours (T)?" .

Q. What ethical guidelines apply to preliminary studies involving this compound?

  • Methodological Answer :

Obtain institutional review board (IRB) approval for human or animal trials.

Declare conflicts of interest and data transparency in publications.

Follow data retention protocols (retain raw data for 5–10 years post-analysis).

Use "participants" instead of "subjects" and ensure informed consent .

Q. Which experimental designs are suitable for initial pharmacological testing of this compound?

  • Methodological Answer :

  • Pre-experimental designs : Pilot studies to assess baseline toxicity (e.g., LD50 tests).
  • Factorial designs : Test multiple variables (e.g., concentration, temperature) simultaneously.
  • Quasi-experimental designs : Compare outcomes with non-randomized control groups in in vivo models .

Advanced Research Questions

Q. How can mixed-methods approaches resolve mechanistic ambiguities in this compound studies?

  • Methodological Answer :

Quantitative : Conduct dose-response assays to establish efficacy thresholds.

Qualitative : Use focus groups or interviews with experts to interpret unexpected results.

Triangulation : Cross-validate findings with computational modeling (e.g., molecular docking).
Example: Pair RNA-seq data (quantitative) with pathway analysis interviews (qualitative) to explain off-target effects .

Q. What strategies address contradictory data in this compound’s pharmacokinetic studies?

  • Methodological Answer :

  • Error Analysis : Quantify uncertainties in instrumentation (e.g., HPLC calibration).
  • Sensitivity Testing : Vary experimental conditions (pH, solvents) to identify confounding factors.
  • Meta-Analysis : Compare results across studies using PRISMA guidelines to isolate variables causing discrepancies .

Q. How to design longitudinal studies for this compound’s chronic toxicity?

  • Methodological Answer :

  • Cohort Design : Track animal models over 6–12 months with periodic biomarkers (e.g., liver enzymes).
  • Time-Series Analysis : Use autoregressive models to assess cumulative effects.
  • Control for Confounders : Standardize diet, housing, and measurement intervals .

Data Management & Theoretical Frameworks

Q. How do theoretical frameworks like FINER enhance this compound research rigor?

  • Methodological Answer : Apply the FINER criteria to evaluate:

  • Feasibility : Lab resources and compound availability.
  • Novelty : Gaps in existing literature (e.g., unstudied enantiomers).
  • Ethical Compliance : Adherence to NIH or EMA guidelines.
  • Relevance : Potential therapeutic applications vs. known compounds .

Q. What statistical methods validate this compound’s synergistic effects in combination therapies?

  • Methodological Answer :

  • Isobolographic Analysis : Quantify synergy/additivity thresholds.
  • ANOVA with Post-Hoc Tests : Compare monotherapy vs. combination outcomes.
  • Bayesian Networks : Model probabilistic interactions between this compound and adjuvants .

Tables for Reference

Table 1 : PICOT Framework for this compound Research

ElementExample Application
PopulationTriple-negative breast cancer cell lines
Intervention5–20µM this compound dissolved in DMSO
ComparisonPaclitaxel (10µM)
OutcomeIC50 values via MTT assay
Timeframe48-hour exposure period

Table 2 : Common Experimental Designs for Pharmacological Studies

Design TypeUse Case
FactorialTesting concentration × temperature effects
Quasi-ExperimentalNon-randomized in vivo toxicity screening
LongitudinalChronic exposure impact on renal function

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